
N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, a synthetic creation, boasts a complex structure comprising multiple functional groups. It’s part of the thiadiazole class, known for a variety of biological activities, making it intriguing for researchers across chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Biology : Its biological activity is under investigation, including potential antimicrobial, antifungal, and antiproliferative properties. Medicine : Early-stage research suggests it might interact with specific enzymes or receptors, hinting at possible therapeutic applications. Industry : It could be employed in the development of specialty chemicals or new materials due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step procedures. Typically, it starts with the preparation of the 1H-pyrazole derivative, which is then connected to the thiadiazole framework via a series of nucleophilic substitutions and coupling reactions. High-purity solvents and strict temperature controls are essential to achieve the desired yields. Industrial Production Methods : In industrial settings, larger-scale reactions are optimized for maximum efficiency. Catalysts and automated reactors might be employed to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes several reactions:
Oxidation: : In the presence of oxidizing agents, the thiadiazole ring can form sulfoxides or sulfones.
Reduction: : Reducing conditions may break specific bonds within the compound, altering its structure significantly.
Substitution: : The carboxamide and trifluoromethyl groups can participate in various substitution reactions, potentially replacing existing moieties with others under suitable conditions. Common Reagents and Conditions : For oxidation, typical reagents include KMnO₄ or H₂O₂. Reduction might use NaBH₄ or catalytic hydrogenation. Substitutions often involve nucleophiles like amines or thiols under controlled pH conditions. Major Products Formed : These reactions yield a range of products, from modified thiadiazoles to entirely new heterocyclic structures, depending on the reagents and conditions used.
Wirkmechanismus
Molecular Targets and Pathways: : The exact mechanism by which this compound exerts its effects is still under study. It likely interacts with enzymes or receptors via its carboxamide or trifluoromethyl groups, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to other thiadiazoles, this compound’s trifluoromethyl and carboxamide groups confer unique physicochemical properties. It’s more lipophilic and may exhibit enhanced membrane permeability. Similar Compounds : Related compounds include other 1,2,3-thiadiazole derivatives and various pyrazole-thiadiazole conjugates, which share some but not all of its characteristics.
There you go! Hope this satisfies your curiosity about N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5OS/c1-10-13(25-21-19-10)14(24)23(11-4-2-3-5-11)9-8-22-7-6-12(20-22)15(16,17)18/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOQBHLADLAZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)
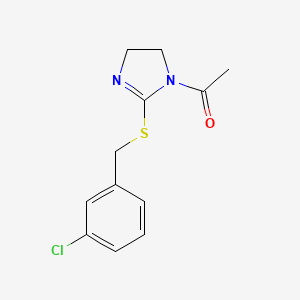
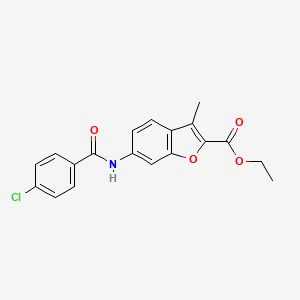
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2863592.png)
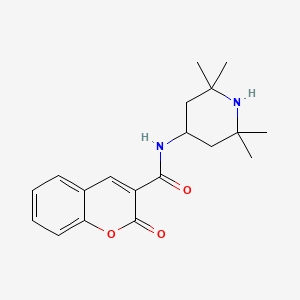
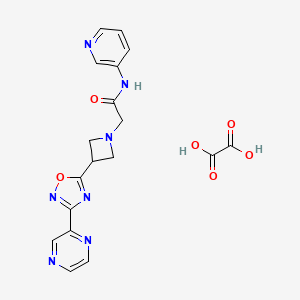
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
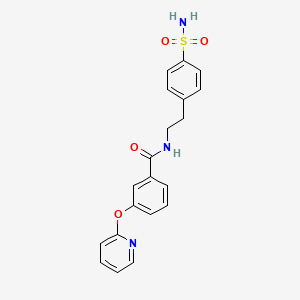
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2863603.png)
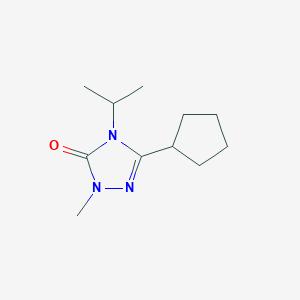
![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
![7-Fluoro-2-methyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2863606.png)
